molecular formula C4H8BrClN4 B13458144 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride

3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride

Cat. No.: B13458144
M. Wt: 227.49 g/mol
InChI Key: GRMLAGQBKSCJLD-UHFFFAOYSA-N
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Description

3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is a heterocyclic compound that contains a triazole ring Triazoles are five-membered rings with three nitrogen atoms, which are known for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the bromination of N,N-dimethyl-1H-1,2,4-triazol-5-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1,5-dimethyl-1H-1,2,4-triazole: Similar structure but lacks the N,N-dimethylamine group.

    3-bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride: Similar structure with an additional methyl group on the nitrogen atom.

    3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: Contains a nitrile group instead of the N,N-dimethylamine group.

Uniqueness

3-bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine hydrochloride is unique due to the presence of both the bromine atom and the N,N-dimethylamine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H8BrClN4

Molecular Weight

227.49 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-1H-1,2,4-triazol-3-amine;hydrochloride

InChI

InChI=1S/C4H7BrN4.ClH/c1-9(2)4-6-3(5)7-8-4;/h1-2H3,(H,6,7,8);1H

InChI Key

GRMLAGQBKSCJLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=N1)Br.Cl

Origin of Product

United States

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